molecular formula C15H11BrN2O2S B15026234 5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B15026234
M. Wt: 363.2 g/mol
InChI Key: GWAFFWHNMZVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-bromophenylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization to produce the final thiazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-5-phenyl-1,3-thiazolidine-2,4-dione
  • 3-(3-Bromophenyl)-2-phenyl-1,3-thiazolidine-4-one
  • 5-(4-Bromophenyl)-3-phenyl-1,3-thiazolidine-2,4-dione

Uniqueness

5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

5-(3-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H11BrN2O2S/c16-10-5-4-6-11(9-10)17-13-14(19)18(15(20)21-13)12-7-2-1-3-8-12/h1-9,13,17H

InChI Key

GWAFFWHNMZVOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.